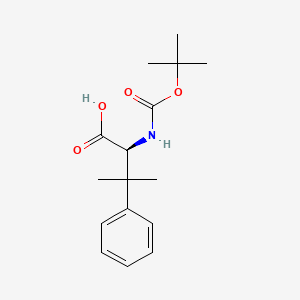
(S)-2-((tert-Butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((tert-Butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid is a compound of interest in organic chemistry due to its unique structure and reactivity. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc-protected amino acid can then be purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, its derivatives may undergo such transformations.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Major Products Formed
Deprotection: The major product is the free amino acid after removal of the Boc group.
Substitution: Formation of amides or peptides, depending on the reactants used.
Aplicaciones Científicas De Investigación
(S)-2-((tert-Butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug candidates.
Industry: In the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid primarily involves its role as a protected amino acid. The Boc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical and chemical processes, such as peptide bond formation .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-3-methyl-3-phenylbutanoic acid: The unprotected form of the compound.
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: A similar compound with a different side chain.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid is unique due to its specific structure, which includes a Boc-protected amino group and a phenyl-substituted butanoic acid backbone. This combination of features makes it particularly useful in peptide synthesis and other applications where selective protection and reactivity are required .
Propiedades
Fórmula molecular |
C16H23NO4 |
|---|---|
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-15(2,3)21-14(20)17-12(13(18)19)16(4,5)11-9-7-6-8-10-11/h6-10,12H,1-5H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
Clave InChI |
NWPYPMKFDWKQEJ-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)C1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


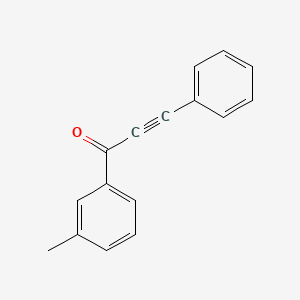
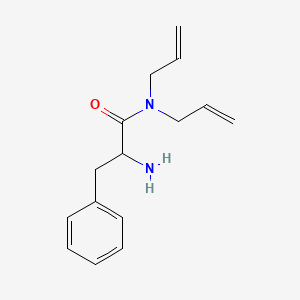


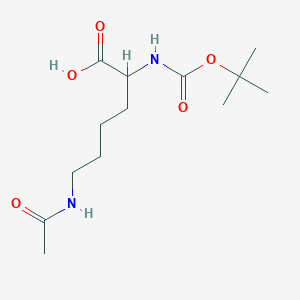
![2-(2-Ethylidenehydrazinyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12816735.png)
![2,8-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B12816741.png)
![2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine](/img/structure/B12816747.png)
![(3R)-4-(6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methyl-1-piperazinecarboxamide](/img/structure/B12816751.png)
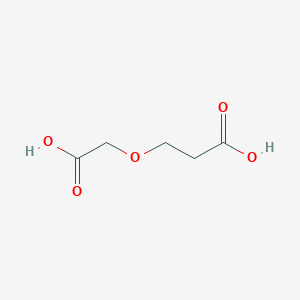
![1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one](/img/structure/B12816765.png)
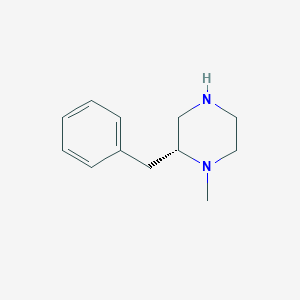
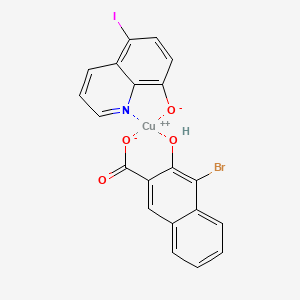
![5-((3AS,4S,6aR)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl)pentaneselenoic O-acid](/img/structure/B12816802.png)
